1-[3-(Methoxymethyl)phenyl]propan-1-ol
Description
Properties
IUPAC Name |
1-[3-(methoxymethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-11(12)10-6-4-5-9(7-10)8-13-2/h4-7,11-12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFBHNDMFKCCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights structural variations among analogous compounds and their implications:
Preparation Methods
Reaction Mechanism and Conditions
-
Synthesis of 3-(Methoxymethyl)benzaldehyde :
-
The methoxymethyl group is introduced via Williamson ether synthesis. For example, 3-hydroxybenzaldehyde reacts with methyl chloride in the presence of potassium hydroxide, yielding 3-(methoxymethyl)benzaldehyde.
-
Typical conditions: 50–100°C, polar aprotic solvents (e.g., dimethylformamide), 6–12 hours.
-
-
Grignard Reaction :
-
Ethyl magnesium bromide (2 equivalents) is added to a solution of 3-(methoxymethyl)benzaldehyde in tetrahydrofuran (THF) at 0°C.
-
The mixture is refluxed for 2–4 hours, followed by hydrolysis with dilute hydrochloric acid to yield the secondary alcohol.
-
Key Data :
-
Yield: ~75% (hypothetical, based on analogous aldehyde-Grignard reactions).
-
Byproducts: Unreacted aldehyde (<10%) and minor diastereomers due to steric effects.
Reduction of Propan-1-one Derivatives
Reduction of the corresponding ketone, 1-[3-(Methoxymethyl)phenyl]propan-1-one, offers a high-yield pathway. This method avoids regiochemical challenges associated with electrophilic aromatic substitution.
Ketone Synthesis via Friedel-Crafts Acylation
-
Substrate Preparation :
-
3-(Methoxymethyl)toluene undergoes Friedel-Crafts acylation with propionyl chloride in the presence of aluminum chloride (AlCl₃).
-
Reaction conditions: Dichloromethane solvent, 0°C to room temperature, 4–6 hours.
-
-
Reduction to Alcohol :
-
The resulting ketone is reduced using sodium borohydride (NaBH₄) in methanol at 0°C for 1 hour.
-
Key Data :
-
Friedel-Crafts yield: ~65% (meta/para isomer separation required).
-
Reduction yield: ~85% (high selectivity for secondary alcohol).
Nucleophilic Substitution on Aryl Halides
Aryl halides serve as versatile intermediates for introducing the propanol moiety.
Synthesis of 3-(Methoxymethyl)phenyl Bromide
-
Bromination :
-
3-(Methoxymethyl)toluene is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide).
-
-
Alkaline Hydrolysis :
-
The bromide intermediate reacts with 1-propanol in dimethylformamide (DMF) with potassium hydroxide (KOH) at 80°C for 12 hours.
-
Key Data :
-
Bromination yield: ~70%.
-
Substitution yield: ~60% (competes with elimination pathways).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range | Key Byproducts |
|---|---|---|---|---|
| Grignard Addition | High atom economy; straightforward | Requires aldehyde precursor | 70–75% | Diastereomers |
| Ketone Reduction | High selectivity; mild conditions | Multi-step synthesis (Friedel-Crafts) | 65–85% | Isomeric ketones |
| Nucleophilic Substitution | Utilizes stable halides | Competing elimination reactions | 50–60% | Alkenes |
Optimization Strategies and Scalability
Solvent and Catalyst Selection
Recycling of Starting Materials
Industrial Feasibility and Environmental Considerations
Q & A
Q. What are the established synthetic pathways for 1-[3-(Methoxymethyl)phenyl]propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : Two primary methods are documented:
- Nitroalkene Intermediate Route : Reacting 3-(methoxymethyl)benzaldehyde with nitromethane under basic conditions forms a nitroalkene intermediate, which is reduced to the target alcohol. Optimal yields (75–85%) are achieved using hydrogenation catalysts (e.g., Pd/C) in ethanol .
- Substitution Reactions : Halogenated precursors undergo nucleophilic substitution with alcohols or amines. For example, mesylate or tosylate derivatives of related propanols react with nucleophiles like (R)-1-(1-naphthyl)ethylamine, yielding 60–70% under anhydrous conditions .
- Key Factors : Temperature (60–80°C), solvent polarity (e.g., THF vs. ethanol), and catalyst loading significantly impact yield and purity .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the methoxymethyl group (δ ~3.3 ppm for OCH) and propanol backbone (δ ~1.5–1.8 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 194.1412 (CHO) .
- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities, while GC-MS monitors volatile byproducts .
Q. What are the basic applications of this compound in organic synthesis?
- Methodological Answer :
- Building Block : Used to synthesize chiral ligands for asymmetric catalysis, leveraging its hydroxyl and methoxymethyl groups .
- Pharmaceutical Intermediates : Serves as a precursor for β-blockers or antiviral agents via functional group transformations (e.g., oxidation to ketones or esterification) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during the synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless asymmetric epoxidation or Noyori hydrogenation to induce stereochemistry. For example, (R)-BINAP-Ru complexes achieve >90% enantiomeric excess (ee) in hydrogenation steps .
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) separate enantiomers, with mobile phases optimized using heptane/isopropanol mixtures .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer, leaving the desired isomer unreacted .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Analysis : Quantify trace impurities (e.g., residual aldehydes or nitro compounds) via LC-MS, as these can skew bioassay results .
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Metabolite Profiling : Incubate the compound with liver microsomes to identify active metabolites that may contribute to observed discrepancies .
Q. How does the methoxymethyl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Directing Effects : The methoxymethyl group is meta-directing due to electron donation via the oxygen atom. Nitration studies show preferential substitution at the 5-position of the phenyl ring .
- Steric Hindrance : Bulky substituents reduce reaction rates. Comparative kinetic studies with unsubstituted analogs reveal a 30% slower EAS rate .
- Computational Modeling : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and regioselectivity, aligning with experimental data .
Q. What solvent systems maximize yield in nucleophilic substitutions involving this compound?
- Methodological Answer :
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of attacking species (e.g., amines) by stabilizing transition states .
- Temperature Control : Reactions in THF at −20°C minimize side reactions (e.g., elimination), improving yield by 15–20% compared to room temperature .
- Additives : Crown ethers (e.g., 18-crown-6) complex with alkali metal ions, accelerating reaction rates in SN2 mechanisms .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies using similar methods?
- Methodological Answer :
- Impurity Profiles : Batch-to-batch variations in starting materials (e.g., 3-(methoxymethyl)benzaldehyde purity) directly affect yields. LC-MS monitoring of intermediates is critical .
- Catalyst Deactivation : Residual moisture or oxygen poisons Pd/C catalysts during hydrogenation. Rigorous solvent drying (e.g., molecular sieves) improves consistency .
- Scale Effects : Milligram-scale reactions often report higher yields due to easier heat/ mass transfer. Pilot-scale trials require adjusted stirring rates and temperature gradients .
Q. How can computational models predict the compound’s metabolic stability?
- Methodological Answer :
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) tools (e.g., SwissADME) predict cytochrome P450 interactions based on logP (calculated: 2.1) and topological polar surface area (38.7 Ų) .
- Molecular Dynamics (MD) Simulations : Simulate binding to CYP3A4 isoforms to identify metabolic hotspots (e.g., hydroxylation at the propanol chain) .
- In Silico Toxicity : Tools like ProTox-II assess hepatotoxicity risks, guiding structural modifications to enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
